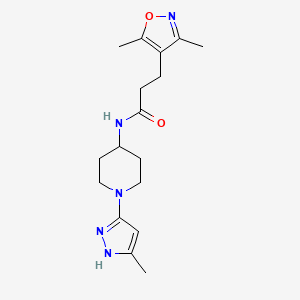

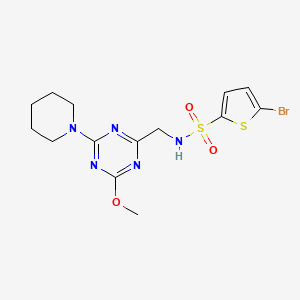

![molecular formula C24H18ClNO4 B2749926 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide CAS No. 923192-87-4](/img/structure/B2749926.png)

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide” is an organic compound. It likely contains a benzofuran group, which is a type of heterocyclic compound . The “4-chlorobenzoyl” and “3-methoxybenzamide” parts suggest the presence of a benzoyl group (a type of carbonyl group) and a methoxy group, respectively .

Molecular Structure Analysis

Again, without specific data, I can only speculate that the compound likely has a complex, aromatic structure due to the presence of multiple benzene rings .Chemical Reactions Analysis

The compound likely undergoes reactions typical of aromatic compounds and amides. For example, it might undergo electrophilic aromatic substitution or reactions at the amide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Aromatic compounds are often stable and have high boiling points. The presence of polar groups like the amide might make it somewhat soluble in polar solvents .Applications De Recherche Scientifique

Antitumor Activities

- Research on derivatives of benzofuran, such as dihydrobenzofuran lignans, has shown promising antitumor activity. These compounds, obtained through a biomimetic sequence involving oxidative dimerization and derivatization, exhibited significant activity against leukemia and breast cancer cell lines. Specifically, certain derivatives demonstrated potent activity, suggesting a new class of antimitotic and potential antitumor agents inhibiting tubulin polymerization (Pieters et al., 1999).

Antimicrobial Agents

- Syntheses of new 1,5-benzothiazepine derivatives and their ribofuranosides were explored for antimicrobial applications. These compounds were characterized for their structural properties and assessed for antimicrobial activity, highlighting the potential of such derivatives in addressing microbial resistance (Singh et al., 2002).

Receptor Binding and Imaging Agents

- Iodobenzamide analogues, including benzofuran derivatives, were synthesized and characterized for their potential as D-2 dopamine receptor imaging agents. These studies demonstrated the versatility of the benzamide structure in localizing specific dopamine receptors, presenting new avenues for developing dopamine receptor imaging agents. The specific binding characteristics of these compounds to rat striatal tissue preparations underscore their potential in CNS imaging (Murphy et al., 1990).

Mécanisme D'action

Target of Action

Similar compounds have been found to target prostaglandin g/h synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its target enzyme, potentially inhibiting its function and thus affecting the production of prostaglandins .

Biochemical Pathways

The compound may affect the arachidonic acid pathway by potentially inhibiting the function of Prostaglandin G/H synthase 1 . This could lead to a decrease in the production of prostaglandins, thereby affecting inflammation and pain responses in the body.

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClNO4/c1-14-20-11-10-18(26-24(28)16-4-3-5-19(12-16)29-2)13-21(20)30-23(14)22(27)15-6-8-17(25)9-7-15/h3-13H,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDWYXNFDGJPMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

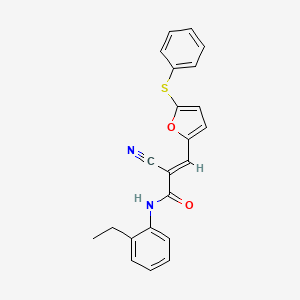

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2749849.png)

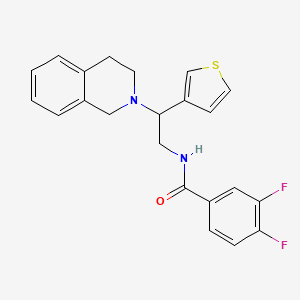

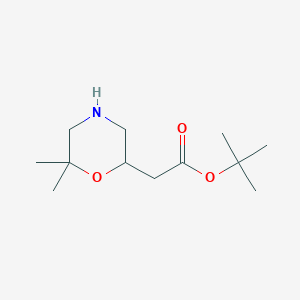

![7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-[(E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2749853.png)

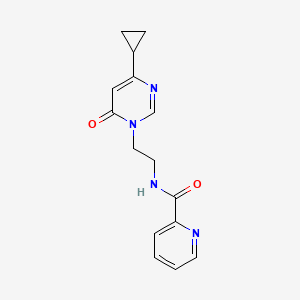

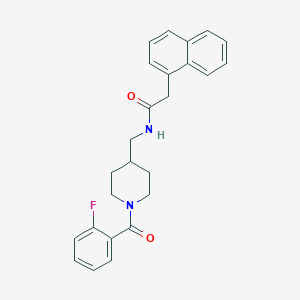

![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2749854.png)

![5-(benzo[d][1,3]dioxol-5-ylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749855.png)

![methyl 1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2749858.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2749862.png)

![3-Methyl-7-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2749866.png)